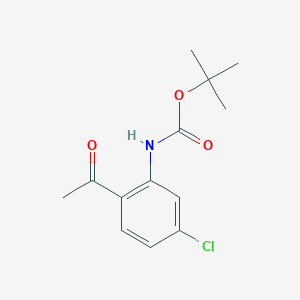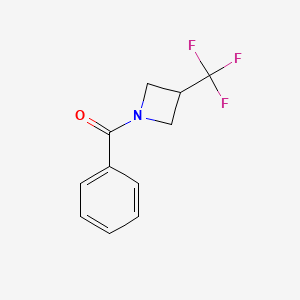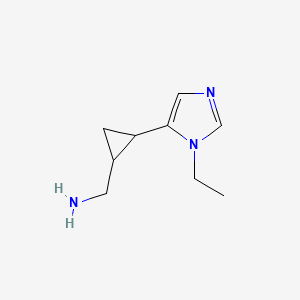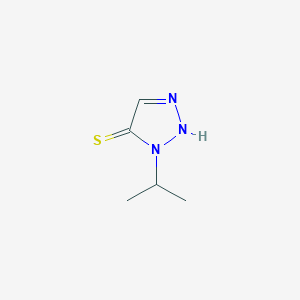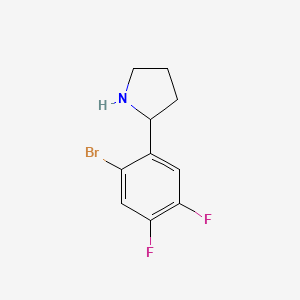
2-(2-Bromo-4,5-difluorophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4,5-difluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are nitrogen-containing heterocyclic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine and fluorine atoms in the phenyl ring of this compound imparts unique chemical properties, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,5-difluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobromobenzene and N-Boc-pyrrolidone as the primary starting materials.
Grignard Exchange: The first step involves a Grignard exchange reaction to form an intermediate compound.
Asymmetric Reduction: The intermediate is then subjected to asymmetric reduction using baker’s yeast as a carbonyl reductase to obtain a chiral alcohol intermediate.
Methylsulfonylation and Boc Removal: The final steps include methylsulfonylation ring closure and removal of the Boc (t-butyloxycarboryl) protecting group to yield the target product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and cost-efficiency. The use of low-cost starting materials and mild reaction conditions are key factors in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4,5-difluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
2-(2-Bromo-4,5-difluorophenyl)pyrrolidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4,5-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to various biological targets . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in key biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,5-Difluorophenyl)pyrrolidine
- 2-(2,4-Difluorophenyl)pyrrolidine
- 4-Bromo-2-(3,5-difluorophenyl)pyridine
Uniqueness
2-(2-Bromo-4,5-difluorophenyl)pyrrolidine is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H10BrF2N |
|---|---|
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
2-(2-bromo-4,5-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10BrF2N/c11-7-5-9(13)8(12)4-6(7)10-2-1-3-14-10/h4-5,10,14H,1-3H2 |
Clave InChI |
YMXDTKWABFUODJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=CC(=C(C=C2Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


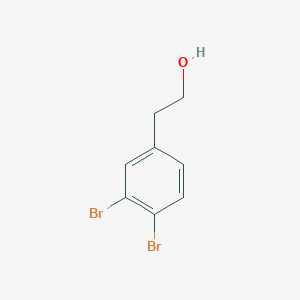
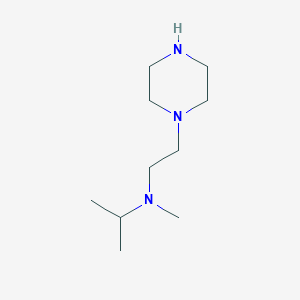
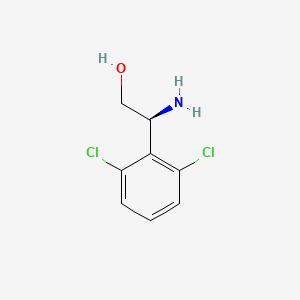
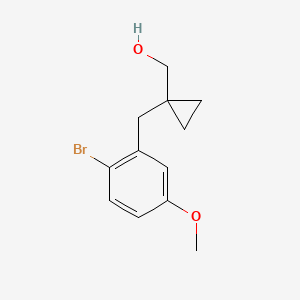
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)
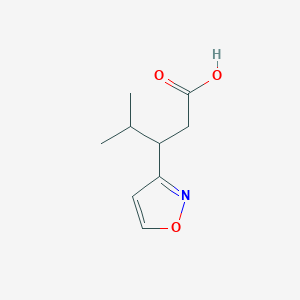
![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)
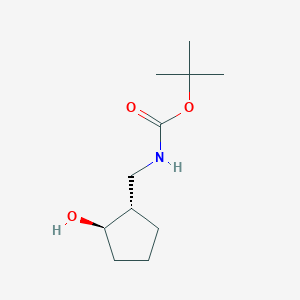
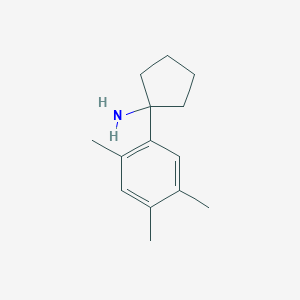
![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)
